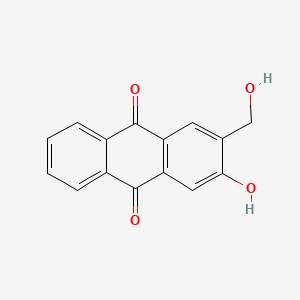

2-Hydroxymethyl-3-hydroxyanthraquinone

Description

Properties

IUPAC Name |

2-hydroxy-3-(hydroxymethyl)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-7-8-5-11-12(6-13(8)17)15(19)10-4-2-1-3-9(10)14(11)18/h1-6,16-17H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXDYBJTJGPZPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C(=C3)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601276953 | |

| Record name | 3-Hydroxy-2-(hydroxymethyl)anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601276953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68243-30-1 | |

| Record name | 3-Hydroxy-2-(hydroxymethyl)anthraquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68243-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-2-(hydroxymethyl)anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601276953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Botanical Treasury: A Technical Guide to the Natural Sources and Isolation of 2-Hydroxy-3-(hydroxymethyl)anthraquinone (Aloe-emodin)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-Hydroxy-3-(hydroxymethyl)anthraquinone, more commonly known as Aloe-emodin, a naturally occurring anthraquinone with significant therapeutic potential. This document details its primary natural sources, presents a comparative analysis of its yield from various botanical origins, and offers comprehensive experimental protocols for its extraction and isolation. Furthermore, it elucidates the key signaling pathways modulated by Aloe-emodin, providing a foundation for further research and drug development endeavors.

Introduction

Aloe-emodin (1,8-dihydroxy-3-(hydroxymethyl)anthraquinone) is a bioactive anthraquinone found in a variety of plants. It has garnered considerable attention from the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antiviral, and notably, anticancer properties. Understanding its natural distribution and efficient isolation is paramount for harnessing its therapeutic potential. This guide serves as a technical resource for researchers engaged in the study and application of this promising natural compound.

Natural Sources of Aloe-emodin

Aloe-emodin is biosynthesized by a range of plant species, where it often exists in glycosidic forms. The primary botanical sources include:

-

Rheum species (Rhubarb): The rhizomes of medicinal rhubarb, particularly Rheum palmatum, are a significant source of Aloe-emodin and other anthraquinones.

-

Aloe species: The leaf exudate, often referred to as aloe latex or sap, from various Aloe species, including Aloe vera (Aloe barbadensis) and Aloe ferox, contains notable concentrations of Aloe-emodin.

-

Cassia and Senna species: The leaves and pods of plants such as Cassia angustifolia (Tinnevelly Senna) and Cassia tora are known to contain Aloe-emodin and its derivatives.

-

Rhamnus species: The bark of Rhamnus frangula (alder buckthorn) and Rhamnus purshiana (cascara sagrada) are traditional sources of anthraquinones, including Aloe-emodin.

Quantitative Analysis of Aloe-emodin from Natural Sources

The yield of Aloe-emodin can vary significantly depending on the plant species, geographical location, harvesting time, and the extraction method employed. The following table summarizes quantitative data from various studies to provide a comparative overview.

| Natural Source | Plant Part | Extraction/Analysis Method | Aloe-emodin Yield | Reference(s) |

| Rheum palmatum | Rhizome | Ultrasound-Assisted Extraction / HPTLC | 0.609 ± 0.08 mg/g (0.061%) | [1] |

| Rheum emodi | Rhizome | HPTLC | 0.485% w/w | [2] |

| Aloe vera | Leaf Exudate (Latex) | HPLC | 8.3 ± 0.5 µmol/g | [3] |

| Cassia alata (Candle Bush) | Leaves | HPTLC | 0.183% w/w | [2] |

| Cassia tora | Seeds | HPTLC | Not explicitly quantified for Aloe-emodin, but emodin was found at 0.012% | [4][5] |

| Rhamnus frangula | Bark | Not explicitly quantified | [6] | |

| Senna angustifolia | Leaves | Not explicitly quantified, but contains rhein and aloe-emodin heterodianthrones | [7] |

Experimental Protocols for Isolation and Purification

The isolation of Aloe-emodin from its natural sources typically involves solvent extraction followed by chromatographic purification. Below are detailed methodologies adapted from scientific literature.

General Experimental Workflow

The following diagram illustrates a general workflow for the isolation of Aloe-emodin from a plant source.

Protocol 1: Isolation from Rheum palmatum (Rhubarb) Rhizomes

This protocol is adapted from methodologies described for the extraction of anthraquinones from Rhubarb.[1]

1. Extraction: a. Grind dried Rheum palmatum rhizomes into a coarse powder. b. Macerate the powdered material (100 g) with 80% ethanol (1 L) at room temperature for 24 hours with occasional stirring. c. Filter the extract through Whatman No. 1 filter paper. d. Concentrate the filtrate under reduced pressure using a rotary evaporator at 50°C to obtain a crude extract.

2. Acid Hydrolysis (to cleave glycosidic bonds): a. Dissolve the crude extract in 1 M hydrochloric acid. b. Reflux the mixture for 2 hours. c. Cool the solution and extract with an equal volume of ethyl acetate three times. d. Combine the ethyl acetate fractions and wash with distilled water until neutral. e. Dry the ethyl acetate fraction over anhydrous sodium sulfate.

3. Purification by Column Chromatography: a. Concentrate the dried ethyl acetate fraction to dryness. b. Dissolve the residue in a minimal amount of chloroform. c. Prepare a silica gel (60-120 mesh) column using chloroform as the mobile phase. d. Load the sample onto the column. e. Elute the column with a gradient of chloroform and methanol (e.g., 100:0 to 90:10). f. Collect fractions and monitor by Thin Layer Chromatography (TLC) using a mobile phase of toluene:ethyl acetate:formic acid (10:2:1 v/v/v). g. Combine fractions containing the spot corresponding to an Aloe-emodin standard.

4. Final Purification by Preparative HPLC: a. Further purify the combined fractions using a preparative HPLC system with a C18 column. b. Use a mobile phase of methanol and water (e.g., 70:30 v/v) with 0.1% formic acid. c. Collect the peak corresponding to Aloe-emodin. d. Evaporate the solvent to obtain pure Aloe-emodin.

Protocol 2: Isolation from Aloe vera Leaf Exudate

This protocol is based on methods for analyzing anthraquinones in Aloe vera.[3]

1. Collection and Extraction: a. Collect the yellow latex (exudate) from freshly cut Aloe vera leaves. b. Air-dry the latex to obtain a solid residue. c. Dissolve the dried latex in methanol. d. Filter the solution to remove any insoluble material.

2. Purification: a. Concentrate the methanolic extract under reduced pressure. b. Subject the concentrated extract to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. c. Monitor the fractions by TLC for the presence of Aloe-emodin. d. Combine the relevant fractions and concentrate.

3. Crystallization: a. Dissolve the concentrated fraction in a minimal amount of hot methanol. b. Allow the solution to cool slowly to induce crystallization. c. Collect the crystals by filtration and wash with cold methanol. d. Dry the crystals to obtain pure Aloe-emodin.

Protocol 3: Isolation from Cassia tora Seeds

This protocol is adapted from studies on the chemical constituents of Cassia tora.[5]

1. Defatting and Extraction: a. Grind the seeds of Cassia tora to a fine powder. b. Defat the powder by Soxhlet extraction with petroleum ether. c. Air-dry the defatted powder. d. Extract the defatted powder with methanol by Soxhlet extraction for 24 hours.

2. Fractionation: a. Concentrate the methanolic extract to dryness. b. Suspend the residue in water and partition successively with chloroform and ethyl acetate. c. The ethyl acetate fraction will contain the anthraquinones.

3. Chromatographic Purification: a. Concentrate the ethyl acetate fraction and subject it to silica gel column chromatography. b. Elute with a gradient of chloroform and methanol. c. Collect and combine fractions containing Aloe-emodin based on TLC analysis. d. Further purify using preparative HPLC as described in Protocol 1.

Signaling Pathways Modulated by Aloe-emodin

Aloe-emodin exerts its biological effects, particularly its anticancer activity, by modulating several key intracellular signaling pathways.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell proliferation, survival, and growth. Aloe-emodin has been shown to inhibit this pathway in various cancer cell lines.

References

- 1. mdpi.com [mdpi.com]

- 2. Simultaneous Estimation of Aloe Emodin and Emodin from Rheum emodi, Cassia alata and Aloes by HPTLC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jfda-online.com [jfda-online.com]

- 4. ajchem-a.com [ajchem-a.com]

- 5. ajchem-a.com [ajchem-a.com]

- 6. emodin from frangula bark [chembk.com]

- 7. Cassia angustifolia Vahl. Leaves: Determination of Total Phenolic and Sennoside Contents of Different Fractions in Comparison with Their α- Glucosidase and Tyrosinase Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of Aloe Emodin Synthesis in Rheum palmatum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aloe emodin, a potent anthraquinone with significant pharmacological interest, is a key secondary metabolite in the medicinal plant Rheum palmatum (rhubarb). Its biosynthesis is a complex process rooted in the polyketide pathway, involving a series of enzymatic reactions that convert simple metabolic precursors into the characteristic tricyclic anthraquinone scaffold. This technical guide provides an in-depth exploration of the aloe emodin biosynthesis pathway in R. palmatum, consolidating current knowledge on the enzymatic machinery, genetic regulation, and key intermediates. Detailed experimental protocols for the investigation of this pathway are provided, alongside a quantitative summary of relevant data. Visual representations of the biosynthetic route and experimental workflows are included to facilitate a comprehensive understanding for researchers and professionals in drug development and natural product chemistry.

Introduction

Rheum palmatum L., commonly known as Chinese rhubarb, has been a cornerstone of traditional medicine for centuries, with its therapeutic efficacy largely attributed to a rich profile of bioactive compounds, prominently including anthraquinones such as aloe emodin.[1][2] Aloe emodin (1,8-dihydroxy-3-(hydroxymethyl)anthraquinone) exhibits a wide spectrum of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties, making it a subject of intensive research for modern drug development.[3][4] Understanding the intricate biosynthetic pathway of aloe emodin is paramount for optimizing its production through metabolic engineering and for the discovery of novel enzymatic catalysts. This guide delineates the current understanding of the aloe emodin biosynthesis pathway in R. palmatum, focusing on the core enzymatic steps and regulatory aspects.

The Aloe Emodin Biosynthesis Pathway: A Polyketide Route

The biosynthesis of the aloe emodin backbone in R. palmatum primarily follows the polyketide pathway, a major route for the synthesis of diverse aromatic natural products in plants.[5] This pathway commences with the assembly of a poly-β-keto chain from simple acyl-CoA precursors, which subsequently undergoes cyclization and aromatization to form the anthraquinone core.

Precursor Supply

The biosynthesis initiates with one molecule of acetyl-CoA serving as the starter unit and seven molecules of malonyl-CoA as extender units. These precursors are derived from primary metabolism, linking secondary metabolite production to the overall metabolic status of the plant cell.

The Polyketide Synthase Core

The central enzymatic player in this pathway is a Type III polyketide synthase (PKS) . In R. palmatum, several Type III PKS enzymes have been identified, including chalcone synthase (CHS), benzalacetone synthase (BAS), and aloesone synthase (ALS).[1][6][7][8] While these enzymes share structural homology, they exhibit distinct product specificities. It is hypothesized that a yet-to-be-fully-characterized octaketide synthase is responsible for the formation of the aloe emodin precursor.

The proposed mechanism involves the sequential condensation of the starter and extender units, catalyzed by the PKS, to form a linear octaketide intermediate. This intermediate then undergoes a series of intramolecular Claisen condensation and aldol cyclization reactions, followed by aromatization, to yield the tricyclic anthraquinone scaffold.

Caption: Putative biosynthesis pathway of aloe emodin in Rheum palmatum.

Post-PKS Modifications

Following the formation of the initial anthrone intermediate, a series of tailoring reactions, including oxidations and potentially hydroxylations, are required to yield aloe emodin. The precise enzymes catalyzing these late-stage modifications in R. palmatum are still under investigation, but likely involve cytochrome P450 monooxygenases and other oxidoreductases.

Quantitative Data

Quantitative understanding of the aloe emodin biosynthesis pathway is crucial for metabolic engineering efforts. While comprehensive kinetic data for all enzymes in the R. palmatum pathway are not yet available, studies on related enzymes and metabolite quantification provide valuable insights.

| Parameter | Value | Organism/Enzyme | Reference |

| Metabolite Content | |||

| Aloe Emodin in R. palmatum roots | Varies significantly with species and processing | Rheum palmatum | [9] |

| Enzyme Kinetics (Related Enzymes) | |||

| KM for 4-coumaroyl-CoA (CHS1) | 61.1 µM | Rheum palmatum | [6][10] |

| kcat (CHS1) | 1.12 min-1 | Rheum palmatum | [6][10] |

| KM for 4-coumaroyl-CoA (CHS2) | 36.1 µM | Rheum palmatum | [6][10] |

| kcat (CHS2) | 0.79 min-1 | Rheum palmatum | [6][10] |

Experimental Protocols

Investigating the aloe emodin biosynthesis pathway requires a multidisciplinary approach, combining molecular biology, biochemistry, and analytical chemistry.

Identification and Cloning of Candidate Genes

Transcriptome analysis of R. palmatum tissues with high anthraquinone content is a powerful tool for identifying candidate genes.

Caption: A typical workflow for cloning candidate biosynthesis genes.

Protocol:

-

RNA Extraction: Total RNA is extracted from the roots of R. palmatum using a commercial kit or a CTAB-based method.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

-

PCR Amplification: Degenerate primers designed from conserved regions of known Type III PKSs are used to amplify a fragment of the target gene. 5' and 3' RACE (Rapid Amplification of cDNA Ends) is then performed to obtain the full-length cDNA sequence.

-

Cloning and Sequencing: The full-length cDNA is cloned into a suitable expression vector and the sequence is verified.

Heterologous Expression and Protein Purification

Functional characterization of the cloned enzymes requires their production in a heterologous host.

Protocol:

-

Expression: The expression vector containing the candidate gene is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of IPTG.

-

Purification: The recombinant protein, often with a His-tag, is purified from the cell lysate using nickel-affinity chromatography.

In Vitro Enzyme Assays

Enzyme assays are performed to determine the function and kinetic parameters of the purified protein.

Protocol:

-

Reaction Mixture: A typical reaction mixture contains the purified enzyme, the starter substrate (acetyl-CoA), the extender substrate (14C-labeled malonyl-CoA), and a suitable buffer.

-

Incubation: The reaction is incubated at an optimal temperature for a defined period.

-

Product Extraction: The reaction is stopped, and the products are extracted with an organic solvent (e.g., ethyl acetate).

-

Analysis: The radioactive products are separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and detected by autoradiography or a radioisotope detector.

Metabolite Analysis by HPLC and LC-MS

Quantification and identification of anthraquinones in plant tissues and enzyme assays are performed using HPLC and LC-MS.[11][12][13]

Protocol:

-

Sample Preparation: Plant material is ground to a fine powder and extracted with a suitable solvent (e.g., methanol). The extract is filtered before analysis.

-

HPLC Conditions: A C18 reversed-phase column is typically used with a gradient elution of acetonitrile and water (often with a small amount of acid, such as formic acid).

-

Detection: Anthraquinones are detected by their UV absorbance (typically around 254 nm or 280 nm) or by mass spectrometry for identification and structural elucidation.

Conclusion and Future Perspectives

The biosynthesis of aloe emodin in Rheum palmatum is a fascinating example of the metabolic ingenuity of plants. While the general framework of the polyketide pathway is established, significant research is still needed to fully elucidate the specific enzymes involved, their catalytic mechanisms, and the regulatory networks that control the flux through this pathway. The identification and characterization of the complete set of biosynthetic genes will pave the way for the heterologous production of aloe emodin in microbial systems, offering a sustainable and scalable alternative to its extraction from plant sources. Furthermore, a deeper understanding of the enzymatic machinery could enable the combinatorial biosynthesis of novel anthraquinone derivatives with potentially enhanced therapeutic properties. The technical approaches outlined in this guide provide a robust framework for future research aimed at unraveling the remaining mysteries of aloe emodin biosynthesis.

References

- 1. Benzalacetone synthase. A novel polyketide synthase that plays a crucial role in the biosynthesis of phenylbutanones in Rheum palmatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. How structural subtleties lead to molecular diversity for the type III polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. benchchem.com [benchchem.com]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. Qualitative and quantitative analysis of anthraquinones in rhubarbs by high performance liquid chromatography with diode array detector and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. chemrevlett.com [chemrevlett.com]

An In-depth Technical Guide to 2-Hydroxy-3-(Hydroxymethyl)Anthraquinone and its Isomer Aloe-Emodin

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a detailed overview of the chemical structure and properties of 2-Hydroxy-3-(Hydroxymethyl)Anthraquinone. However, due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also includes comprehensive information on its well-studied isomer, Aloe-emodin (1,8-dihydroxy-3-(hydroxymethyl)anthraquinone). This is intended to provide a valuable comparative reference and insight into the potential properties of anthraquinones with similar functional groups. All data pertaining to Aloe-emodin is explicitly identified.

Chemical Structure and Identification of 2-Hydroxy-3-(Hydroxymethyl)Anthraquinone

2-Hydroxy-3-(Hydroxymethyl)Anthraquinone is a substituted anthraquinone, a class of aromatic organic compounds based on the anthracene skeleton. Its structure features a hydroxyl group and a hydroxymethyl group on the same aromatic ring of the anthraquinone core.

Chemical Structure:

Caption: Chemical structure of 2-Hydroxy-3-(Hydroxymethyl)Anthraquinone.

Table 1: Chemical Identifiers for 2-Hydroxy-3-(Hydroxymethyl)Anthraquinone

| Identifier | Value |

| IUPAC Name | 2-hydroxy-3-(hydroxymethyl)anthracene-9,10-dione |

| CAS Number | 68243-30-1[1] |

| Molecular Formula | C₁₅H₁₀O₄[2] |

| Molecular Weight | 254.24 g/mol [2] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C(=C3)O)CO[3] |

| InChI Key | LMXDYBJTJGPZPD-UHFFFAOYSA-N[3] |

Physicochemical Properties

2-Hydroxy-3-(Hydroxymethyl)Anthraquinone

Table 2: Computed Physicochemical Properties of 2-Hydroxy-3-(Hydroxymethyl)Anthraquinone

| Property | Value | Source |

| XLogP3 | 2.2 | PubChem[2] |

| Topological Polar Surface Area | 74.6 Ų | PubChem[2] |

| Hydrogen Bond Donor Count | 2 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |

Aloe-Emodin (Isomer Reference)

In contrast, the isomer Aloe-emodin has been well-characterized experimentally.

Table 3: Experimental Physicochemical Properties of Aloe-Emodin

| Property | Value |

| Melting Point | 223-224 °C |

| Boiling Point | Not available |

| Solubility | Soluble in hot ethanol, ether, and benzene. Insoluble in water. |

| Appearance | Orange needles |

Spectral Data

¹³C NMR of 2-Hydroxy-3-(Hydroxymethyl)Anthraquinone

A ¹³C NMR spectrum for 2-Hydroxy-3-(Hydroxymethyl)Anthraquinone has been reported, providing valuable structural information.

Table 4: ¹³C NMR Chemical Shifts for 2-Hydroxy-3-(Hydroxymethyl)Anthraquinone

| Atom | Chemical Shift (ppm) |

| Solvent | DMSO-d6 |

| Reference | Y.B.WU,C.J.ZHENG,L.P.QIN,L.N.SUN,T.HAN,L.JIAO,Q.Y.ZHANG,J.Z. WU, MOLECULES,14,573(2009)[4] |

| Specific peak assignments require further analysis of the full spectrum. |

Synthesis and Experimental Protocols

Synthesis of Anthraquinone Derivatives (General)

The synthesis of hydroxyanthraquinone derivatives can be achieved through several established chemical reactions, including Friedel-Crafts and Diels-Alder reactions. These methods typically involve the reaction of phthalic anhydride derivatives with substituted benzenes.

Synthesis of Aloe-Emodin Derivatives (Isomer Reference)

A general procedure for the synthesis of derivatives from the closely related Aloe-emodin involves the modification of its hydroxymethyl group. For instance, the synthesis of 3-(azidomethyl)-1,8-dihydroxyanthracene-9,10-dione, a precursor for creating hybrid molecules, has been described.

Experimental Protocol: Synthesis of 3-(Azidomethyl)-1,8-dihydroxyanthracene-9,10-dione from an Aloe-emodin precursor

-

Starting Material: 3-(Bromomethyl)-1,8-dihydroxyanthracene-9,10-dione (synthesized from Aloe-emodin).

-

Reagents: Sodium azide (NaN₃), dry acetonitrile (CH₃CN).

-

Procedure: a. Dissolve 3-(bromomethyl)-1,8-dihydroxyanthracene-9,10-dione in dry acetonitrile at room temperature. b. Add sodium azide to the solution. c. Heat the reaction mixture to 60 °C for 3 hours. d. After completion, cool the reaction to room temperature. e. Dilute the mixture with water and extract three times with dichloromethane (CH₂Cl₂). f. Dry the combined organic layers with anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

Biological Activity and Signaling Pathways

2-Hydroxy-3-(Hydroxymethyl)Anthraquinone

Currently, there is a lack of specific data on the biological activities and associated signaling pathways for 2-Hydroxy-3-(Hydroxymethyl)Anthraquinone in the public domain.

Aloe-Emodin (Isomer Reference)

Aloe-emodin has been extensively studied and exhibits a broad range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects. Its antitumor activity is of particular interest to researchers.

Antitumor Activity: Aloe-emodin has been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines. It has demonstrated selective activity against neuroectodermal tumors.

Signaling Pathways: The anticancer effects of Aloe-emodin are mediated through various signaling pathways. One of the key pathways implicated is the MAPK (Mitogen-Activated Protein Kinase) pathway, which is crucial in regulating cell proliferation, differentiation, and apoptosis.

Caption: Aloe-emodin's modulation of the MAPK pathway leading to apoptosis.

Experimental Workflows

General Workflow for Isolation and Characterization

The isolation and characterization of anthraquinones from natural sources or synthetic mixtures typically follow a standardized workflow.

Caption: A typical experimental workflow for isolating and analyzing anthraquinones.

Conclusion

2-Hydroxy-3-(Hydroxymethyl)Anthraquinone is a structurally defined anthraquinone derivative. While its specific experimental properties and biological activities are not yet well-documented, the extensive research on its isomer, Aloe-emodin, provides a valuable framework for predicting its potential chemical behavior and pharmacological relevance. Further research is warranted to fully elucidate the unique characteristics of 2-Hydroxy-3-(Hydroxymethyl)Anthraquinone and to explore its potential applications in medicinal chemistry and drug development. Professionals in the field are encouraged to consider the distinct substitution pattern of this molecule, which may lead to novel biological activities compared to its more studied counterparts.

References

Navigating the Anthraquinone Landscape: A Technical Guide to 2-Hydroxy-3-(Hydroxymethyl)Anthraquinone and its Synonymous Counterpart, Aloe Emodin

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the chemical identity, biological activities, and mechanisms of action of the anthraquinone derivative commonly referred to in scientific literature as Aloe emodin. While the query specified "2-Hydroxy-3-(Hydroxymethyl)Anthraquinone," a comprehensive review of chemical databases and scientific publications reveals that this nomenclature is not standard. The overwhelmingly prevalent and structurally characterized compound with a hydroxymethyl group at the 3-position is 1,8-dihydroxy-3-(hydroxymethyl)anthraquinone , universally known as Aloe emodin . This document will proceed with a focus on Aloe emodin, the compound that aligns with the structural features implied by the user's request and is the subject of extensive scientific investigation.

Unraveling the Nomenclature: Synonyms and Identifiers

The compound of interest is known by a variety of names in scientific literature and chemical databases. To facilitate comprehensive literature searches and unambiguous identification, a compilation of its synonyms and key identifiers is presented below.

| Identifier Type | Identifier |

| Common Name | Aloe Emodin |

| IUPAC Name | 1,8-dihydroxy-3-(hydroxymethyl)anthracene-9,10-dione[1][2] |

| CAS Number | 481-72-1[1][3] |

| Other Names | Rhabarberone[1], 3-Hydroxymethylchrysazine[2] |

| Molecular Formula | C₁₅H₁₀O₅[1] |

| Molecular Weight | 270.24 g/mol [1] |

Quantitative Biological Activity

Aloe emodin has demonstrated a wide range of biological activities, with its anticancer properties being the most extensively studied. The following table summarizes key quantitative data on its efficacy against various cancer cell lines.

| Cell Line | Cancer Type | Assay | Endpoint | Value | Reference |

| DU145 | Prostate Cancer | MTT Assay | IC₅₀ | 12.47 ± 1.047 µM (24h) | [4] |

| A375 | Melanoma | CCK-8 Assay | Inhibition | Dose-dependent (0-25 µg/mL) | [5] |

| SK-MEL-28 | Melanoma | CCK-8 Assay | Inhibition | Dose-dependent (0-25 µg/mL) | [5] |

| MGC-803 | Gastric Cancer | Not Specified | Inhibition | Stronger than on SGC-7901 | [6] |

| SGC-7901 | Gastric Cancer | Not Specified | Antiproliferation | At 2.5-40 µM | [6] |

| BGC-823 | Gastric Cancer | Not Specified | Antiproliferation | Dose-dependent | [6] |

| U87 | Glioma | MTS Assay | IC₅₀ | 58.6 µg/mL (24h), 25.0 µg/mL (48h), 24.4 µg/mL (72h) | [6] |

| SCC15 | Oral Squamous Cancer | Not Specified | IC₅₀ | 60.90 µM | [6] |

| A549 | Lung Carcinoma | Not Specified | IC₅₀ (Compound 5d) | 3-9 fold more active than etoposide | [7] |

| HepG2 | Liver Carcinoma | Not Specified | IC₅₀ (Compound 5d) | 3-9 fold more active than etoposide | [7] |

| MCF-7 | Breast Cancer | Not Specified | IC₅₀ (Compound 5d) | 3-9 fold more active than etoposide | [7] |

Key Experimental Protocols

To aid in the replication and further investigation of Aloe emodin's biological effects, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of Aloe emodin on cancer cells.

-

Cell Seeding: Plate cancer cells (e.g., DU145) in 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours.[4]

-

Compound Treatment: Expose the cells to various concentrations of Aloe emodin (e.g., 5, 10, 15, 20, and 25 µM) for a specified duration (e.g., 24 hours).[4]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours to allow the formation of formazan crystals.[4]

-

Data Acquisition: Solubilize the formazan crystals and measure the absorbance at 570 nm to determine cell viability.[4]

Lactate Dehydrogenase (LDH) Assay

This assay quantifies plasma membrane damage by measuring the release of LDH.

-

Cell Seeding and Treatment: Seed 5 x 10³ DU145 cells per well in a 96-well plate and treat with Aloe emodin (5–25 µM) for 24 hours.[4]

-

Supernatant Collection: Collect the cell culture supernatant.

-

LDH Measurement: Add 100 µL of the reaction mixture to the supernatant and incubate in the dark for 30 minutes. Measure the colorimetric change using an ELISA reader to determine LDH levels.[4]

Caspase Activity Assay

This protocol measures the activation of caspases, key mediators of apoptosis.

-

Cell Treatment: Expose 1 x 10⁶ DU145 cells to the desired concentrations of Aloe emodin for 24 hours.[4]

-

Protein Extraction: Lyse the cells and collect the total protein.

-

Caspase Quantification: Use specific substrates for caspase-9 and caspase-3 to measure their activity, which is quantified by detecting the fluorescence of the released fluorochrome.[4]

Signaling Pathways and Mechanisms of Action

Aloe emodin exerts its anticancer effects by modulating multiple signaling pathways. The following diagrams illustrate some of the key pathways involved.

Caption: Aloe emodin-induced extrinsic and intrinsic apoptosis pathways.

Aloe emodin can initiate apoptosis through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. It activates caspase-8, which cleaves Bid to tBid, leading to mitochondrial dysfunction and the release of cytochrome c.[8] This, in turn, activates caspase-9 and the executioner caspase-3, culminating in apoptotic cell death.[8]

References

- 1. Aloe emodin - Wikipedia [en.wikipedia.org]

- 2. Aloe emodin | C15H10O5 | CID 10207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Aloe emodin | 481-72-1 [chemicalbook.com]

- 4. Aloe-emodin exhibits growth-suppressive effects on androgen-independent human prostate cancer DU145 cells via inhibiting the Wnt/β-catenin signaling pathway: an in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aloe-emodin inhibits the proliferation, migration, and invasion of melanoma cells via inactivation of the Wnt/beta-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in Understanding the Role of Aloe Emodin and Targeted Drug Delivery Systems in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Aloe-Emodin Induces Mitochondrial Dysfunction and Pyroptosis by Activation of the Caspase-9/3/Gasdermin E Axis in HeLa Cells [frontiersin.org]

The Pleiotropic Anti-Cancer Mechanisms of Aloe Emodin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aloe emodin, a naturally occurring anthraquinone found in the leaves and roots of Aloe species, has garnered significant attention for its potent anti-neoplastic properties across a spectrum of cancer cell lines. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the anti-cancer effects of aloe emodin, with a focus on its influence on apoptosis, cell cycle progression, metastasis, and autophagy. We delve into the core signaling pathways modulated by this compound, including the PI3K/Akt/mTOR, MAPK, and Wnt/β-catenin pathways. This document summarizes key quantitative data, details common experimental methodologies for studying aloe emodin's effects, and provides visual representations of its mechanisms of action to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Cancer remains a formidable challenge in global health, necessitating the exploration of novel therapeutic agents. Natural products have historically been a rich source of anti-cancer compounds, and aloe emodin has emerged as a promising candidate.[1][2] This anthraquinone exerts a wide range of anti-proliferative and anti-carcinogenic effects by targeting multiple critical pathways involved in cancer cell survival, growth, and dissemination.[1][3] Its pleiotropic nature, affecting various cellular processes, makes it a compelling subject for oncological research and drug development.[1][2] This guide aims to consolidate the current understanding of aloe emodin's mechanism of action in cancer cells, providing a technical resource for the scientific community.

Core Mechanisms of Action

Aloe emodin's anti-cancer activity is multifaceted, primarily executed through the induction of apoptosis, arrest of the cell cycle, inhibition of metastasis, and modulation of autophagy.[1][2]

Induction of Apoptosis

Aloe emodin triggers programmed cell death in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1]

-

Intrinsic Pathway : It disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol.[1][4] This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to apoptosis.[1][4] Aloe emodin has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, further promoting mitochondrial-mediated cell death.[1][2]

-

Extrinsic Pathway : The compound can increase the expression of Fas/APO1, a death receptor, initiating the extrinsic apoptotic cascade.[2]

-

Reactive Oxygen Species (ROS) Generation : Aloe emodin can induce the production of reactive oxygen species (ROS) in cancer cells.[5] Elevated ROS levels can lead to oxidative stress, damaging cellular components and triggering apoptosis.[5]

Cell Cycle Arrest

Aloe emodin effectively halts the proliferation of cancer cells by inducing cell cycle arrest at various phases, most notably the G2/M and S phases.[1][6] This is achieved by modulating the expression and activity of key cell cycle regulatory proteins. For instance, it has been shown to decrease the levels of cyclin A and CDK2 while increasing the formation of the cyclin B1-CDC2 complex, leading to G2/M arrest.[1][7] In some cell lines, it can also inhibit S phase progression.[1]

Inhibition of Metastasis and Invasion

The metastatic spread of cancer is a major cause of mortality. Aloe emodin has demonstrated the ability to inhibit the migration and invasion of cancer cells.[6] This is accomplished by downregulating the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix, a key step in invasion.[1][6]

Modulation of Autophagy

Autophagy, a cellular self-digestion process, has a dual role in cancer. Aloe emodin has been shown to induce autophagy in some cancer cell lines, which in certain contexts, can contribute to cell death.[5][8] The induction of autophagy by aloe emodin is often linked to the generation of ROS and the modulation of the Akt/mTOR and MAPK signaling pathways.[5]

Key Signaling Pathways Modulated by Aloe Emodin

Aloe emodin exerts its anti-cancer effects by interfering with several crucial signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Aloe emodin has been shown to inhibit this pathway.[9][10] By suppressing the phosphorylation of Akt and mTOR, it can halt cell proliferation and induce apoptosis.[9] For instance, in prostate cancer cells, aloe emodin was found to inhibit mTORC2 and its downstream effectors, AKT and PKCα.[1]

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38 MAPK, is involved in a wide range of cellular processes. Aloe emodin's effect on this pathway can be cell-type dependent. In some cancers, it potentiates the phosphorylation of p38 and JNK, which can lead to apoptosis.[2] Conversely, it can also inhibit the Ras/ERK pathway.[2] The activation of MAPK signaling by aloe emodin can also contribute to the induction of autophagy.[5]

Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway plays a critical role in cancer development and progression. Aloe emodin has been found to inhibit this pathway, leading to a reduction in tumor growth and metastasis.[6][11][12] It achieves this by promoting the phosphorylation of β-catenin, which marks it for degradation, thereby preventing its accumulation and translocation to the nucleus where it would otherwise activate target genes involved in proliferation and invasion, such as c-myc and cyclin D1.[6][13]

Quantitative Data Summary

The following tables summarize the quantitative effects of aloe emodin on various cancer cell lines as reported in the literature.

Table 1: IC50 Values of Aloe Emodin in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Reference |

| Hepatoma | Huh-7 | ~75 | [2] |

| Oral Squamous Carcinoma | SCC15 | 60.90 | [2] |

| Esophageal Cancer | TE1 | <20 | [2] |

| Prostate Cancer | DU145 | 12.47 ± 1.047 | [14][15] |

| Skin Fibroblast | CCD-1079Sk | 10 | [16] |

Table 2: Effects of Aloe Emodin on Cell Cycle Distribution and Apoptosis

| Cell Line | Concentration (µM) | Effect | Reference |

| HeLa (Cervical Cancer) | Not Specified | G2/M arrest | [7] |

| WiDr (Colon Cancer) | Not Specified | G2/M arrest | [17][18] |

| A375 & SK-MEL-28 (Melanoma) | 20 µg/mL | G2 arrest, Increased apoptosis | [6] |

| T24 (Bladder Cancer) | Not Specified | Increased apoptosis | [2] |

| MCF-7 (Breast Cancer) | Not Specified | 29.3% apoptosis | [2] |

Experimental Protocols

This section outlines common methodologies used to investigate the anti-cancer mechanisms of aloe emodin.

Cell Viability and Cytotoxicity Assays

-

MTT Assay : To determine the cytotoxic effects of aloe emodin, DU145 cells (1 × 10^4) were treated with various concentrations (5, 10, 15, 20, and 25 µM) for 24 hours. Subsequently, 10 µL of 5 mg/mL MTT solution was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved and the absorbance was measured at 570 nm to assess cell viability.[14]

-

Lactate Dehydrogenase (LDH) Assay : To quantify plasma membrane damage, the release of LDH from treated cells into the culture medium is measured using a commercially available kit. For DU145 cells, concentrations ranging from 5 to 25 µM of aloe emodin were used for 24 hours.[14]

Apoptosis Assays

-

Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining : This method is used to quantify the percentage of apoptotic cells. Cells are treated with aloe emodin, harvested, and then stained with Annexin V-FITC and PI. The stained cells are analyzed by a flow cytometer.

-

Caspase Activity Assays : The activity of key caspases like caspase-3 and caspase-9 can be measured using colorimetric or fluorometric assay kits. These assays typically involve incubating cell lysates with a caspase-specific substrate that releases a detectable chromophore or fluorophore upon cleavage.[14]

-

Western Blotting for Apoptosis-Related Proteins : The expression levels of proteins involved in apoptosis, such as Bax, Bcl-2, cleaved caspase-3, and PARP, are analyzed by Western blotting.

Cell Cycle Analysis

-

Flow Cytometry with Propidium Iodide (PI) Staining : Cells are treated with aloe emodin, harvested, fixed in ethanol, and then stained with PI, which binds to DNA. The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[7]

Migration and Invasion Assays

-

Wound Healing Assay : A scratch is made in a confluent monolayer of cells. The cells are then treated with aloe emodin, and the rate of wound closure is monitored over time to assess cell migration.[6]

-

Transwell Invasion Assay : This assay uses a chamber with a porous membrane coated with Matrigel. Cancer cells are placed in the upper chamber, and a chemoattractant is placed in the lower chamber. After treatment with aloe emodin, the number of cells that have invaded through the membrane to the lower chamber is quantified.[6]

Western Blotting for Signaling Pathway Analysis

-

To investigate the effect of aloe emodin on signaling pathways, cells are treated with the compound for various times and concentrations. Cell lysates are then prepared, and the protein levels and phosphorylation status of key signaling molecules (e.g., Akt, mTOR, ERK, p38, β-catenin) are analyzed by Western blotting using specific antibodies.[7]

In Vivo Tumor Xenograft Model

-

To evaluate the in vivo efficacy of aloe emodin, human cancer cells are subcutaneously injected into immunodeficient mice. Once tumors are established, the mice are treated with aloe emodin (e.g., 20 µg/mL). Tumor growth is monitored over time by measuring tumor volume and weight.[11]

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and processes affected by aloe emodin in cancer cells.

Caption: Aloe Emodin's Induction of Apoptosis Pathways.

Caption: Aloe Emodin's Mechanism of Cell Cycle Arrest.

Caption: Overview of Signaling Pathways Modulated by Aloe Emodin.

Conclusion

Aloe emodin exhibits significant potential as an anti-cancer agent due to its ability to modulate a wide array of cellular processes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis. Its pleiotropic mechanism of action, encompassing the induction of apoptosis, cell cycle arrest, and inhibition of key oncogenic signaling pathways like PI3K/Akt/mTOR and Wnt/β-catenin, makes it an attractive candidate for further pre-clinical and clinical investigation. This technical guide provides a foundational understanding of aloe emodin's anti-cancer properties, offering valuable insights for researchers and drug development professionals working towards novel cancer therapies. Further research is warranted to fully elucidate its therapeutic potential and to develop strategies to enhance its bioavailability and clinical efficacy.

References

- 1. Anti-cancer effects of aloe-emodin: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in Understanding the Role of Aloe Emodin and Targeted Drug Delivery Systems in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-cancer effects of aloe-emodin: a systematic review [accscience.com]

- 4. Frontiers | Aloe-Emodin Induces Mitochondrial Dysfunction and Pyroptosis by Activation of the Caspase-9/3/Gasdermin E Axis in HeLa Cells [frontiersin.org]

- 5. Aloe-emodin induces autophagy and apoptotic cell death in non-small cell lung cancer cells via Akt/mTOR and MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aloe-emodin inhibits the proliferation, migration, and invasion of melanoma cells via inactivation of the Wnt/beta-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jctres.com [jctres.com]

- 8. researchgate.net [researchgate.net]

- 9. Aloe emodin Inhibits Proliferation and Promotes Apoptosis in Non-Small Cell Lung Carcinoma (NSCLC) Cells by Deactivating PI3K/Akt/mTOR Signaling Pathways | Texila Journal [texilajournal.com]

- 10. Aloe-Emodin Ameliorates Renal Fibrosis Via Inhibiting PI3K/Akt/mTOR Signaling Pathway In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aloe-emodin inhibits the proliferation, migration, and invasion of melanoma cells via inactivation of the Wnt/beta-catenin signaling pathway - Du - Annals of Translational Medicine [atm.amegroups.org]

- 12. Aloe-emodin inhibits the proliferation, migration, and invasion of melanoma cells via inactivation of the Wnt/beta-catenin signaling pathway - Du - Annals of Translational Medicine [atm.amegroups.org]

- 13. Aloe-emodin inhibits the proliferation, migration, and invasion of melanoma cells via inactivation of the Wnt/beta-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Aloe-emodin exhibits growth-suppressive effects on androgen-independent human prostate cancer DU145 cells via inhibiting the Wnt/β-catenin signaling pathway: an in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Aloe-emodin exhibits growth-suppressive effects on androgen-independent human prostate cancer DU145 cells via inhibiting the Wnt/β-catenin signaling pathway: an in vitro and in silico study [frontiersin.org]

- 16. Emodin and aloe-emodin, two potential molecules in regulating cell migration of skin cells through the MAP kinase pathway and affecting Caenorhabditis elegans thermotolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Aloe emodin induces G2/M cell cycle arrest and apoptosis via activation of caspase-6 in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. karger.com [karger.com]

The Genotoxic and Mutagenic Profile of Aloe Emodin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aloe Emodin, a naturally occurring anthraquinone found in various plants, has garnered significant attention for its diverse pharmacological activities. However, its potential genotoxicity and mutagenicity remain a subject of considerable scientific scrutiny and debate. This technical guide provides an in-depth analysis of the existing literature on the genotoxic and mutagenic effects of Aloe Emodin. It summarizes key findings from a range of in vitro and in vivo studies, presents detailed experimental protocols for pivotal assays, and elucidates the potential molecular mechanisms and signaling pathways involved. This document aims to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the evaluation of Aloe Emodin's safety and therapeutic potential.

Introduction

Aloe Emodin (1,8-dihydroxy-3-(hydroxymethyl)anthraquinone) is a bioactive compound present in the latex of Aloe species, as well as in the roots and rhizomes of other plants like rhubarb and senna.[1] While it has demonstrated promising anticancer, antiviral, and anti-inflammatory properties, concerns regarding its genotoxic and mutagenic potential have been raised, leading to regulatory scrutiny.[2][3] This guide synthesizes the current scientific evidence to provide a balanced and detailed perspective on this critical aspect of Aloe Emodin's toxicological profile.

In Vitro Genotoxicity and Mutagenicity Data

A substantial body of evidence from in vitro studies suggests that Aloe Emodin can induce genotoxic and mutagenic effects. These studies have employed a variety of standardized assays and cell lines to assess its impact on genetic material.

Table 1: Summary of In Vitro Genotoxicity and Mutagenicity Studies on Aloe Emodin

| Assay Type | Cell Line/Organism | Concentration/Dose Range | Key Findings | Reference(s) |

| Ames Test (Bacterial Reverse Mutation Assay) | Salmonella typhimurium strains TA98, TA1537, TA1538 | Not specified | Positive for frameshift mutations, indicating mutagenic potential. | [4] |

| Chromosomal Aberration Assay | Chinese Hamster Ovary (CHO) cells | Not specified | Positive results, indicating clastogenic activity. | [4] |

| HPRT Assay (Gene Mutation Assay) | V79 cells | Not specified | Negative results, suggesting no induction of gene mutations in this mammalian cell line. | [4] |

| Micronucleus Assay | Mouse lymphoma L5178Y cells, TK6 human lymphoblastoid cells | Not specified | Dose-dependent induction of micronuclei, indicating chromosomal damage. | [5][6] |

| Comet Assay (Single Cell Gel Electrophoresis) | SCC-4 human tongue cancer cells, H460 human lung carcinoma cells, Mouse lymphoma L5178Y cells | 20-100 µM (SCC-4), 40 µM (H460), ~50 µM (L5178Y) | Dose-dependent increase in DNA migration (comet tail), indicating DNA strand breaks. | [5][7][8] |

| Mouse Lymphoma Assay (MLA) | L5178Y cells | Not specified | Induction of tk-mutations, indicating mutagenicity. | [5] |

In Vivo Genotoxicity and Mutagenicity Data

In contrast to the in vitro findings, the results from in vivo studies on Aloe Emodin's genotoxicity are more conflicting and appear to be organ-specific.

Table 2: Summary of In Vivo Genotoxicity and Mutagenicity Studies on Aloe Emodin

| Assay Type | Animal Model | Dose Range | Organ(s) Analyzed | Key Findings | Reference(s) |

| Micronucleus Assay | NMRI mice, Wistar rats | Up to 1500 mg/kg bw (rats) | Bone Marrow | Negative results, no increase in micronuclei formation. | [4][9] |

| Chromosome Aberration Assay | Wistar rats | Up to 2000 mg/kg bw | Bone Marrow | Negative for clastogenic potential. | [4][9] |

| Mouse Spot Test | DBA/2JxNMRI mice | 20, 200, 2000 mg/kg bw | Fetal melanoblasts | Negative for mutagenic activity. | [9] |

| Unscheduled DNA Synthesis (UDS) Assay | Male Wistar rats | Not specified | Hepatocytes | Negative, no induction of DNA repair synthesis. | [4] |

| Comet Assay | Male OF1 mice | 500, 1000, 2000 mg/kg bw (oral) | Kidney, Colon, Liver | Positive for primary DNA damage in liver and kidney. | [6] |

| Comet Assay | Male mice (OECD 489) | 250, 500, 1000, 2000 mg/kg bw/day (oral) | Kidney, Colon | No induction of DNA strand breakage under standard conditions. Possible oxidative damage in the colon. | [10][11] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are generalized protocols for key assays used in the assessment of Aloe Emodin's genotoxicity, based on commonly cited procedures.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test evaluates the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

-

Bacterial Strains: Use of multiple strains (e.g., TA98, TA100, TA1535, TA1537, TA1538) to detect different types of mutations (frameshift vs. base-pair substitutions).

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from the livers of rats induced with Aroclor 1254, to mimic mammalian metabolism.[4]

-

Procedure:

-

A suspension of the bacterial tester strain is mixed with the test substance (Aloe Emodin) at various concentrations and the S9 mix (if required).

-

The mixture is poured onto a minimal glucose agar plate, which lacks histidine.

-

Plates are incubated for 48-72 hours at 37°C.

-

-

Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

In Vitro Micronucleus Assay

This assay detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that lag behind during cell division.

Methodology:

-

Cell Culture: Mammalian cells (e.g., Chinese Hamster Ovary (CHO), human peripheral blood lymphocytes, L5178Y cells) are cultured to a suitable density.

-

Treatment: Cells are exposed to various concentrations of Aloe Emodin, along with positive and negative controls, for a defined period. The assay is conducted with and without S9 metabolic activation.

-

Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of micronuclei in cells that have completed one nuclear division.

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, DAPI).

-

Scoring: At least 1000-2000 binucleated cells per concentration are scored for the presence of micronuclei.

-

Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxicity.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Methodology:

-

Cell Preparation: A single-cell suspension is prepared from the tissue or cell culture of interest.

-

Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).

-

Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and then subjected to electrophoresis. Damaged DNA (containing strand breaks) migrates from the nucleus towards the anode, forming a "comet tail."

-

Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide, SYBR Green) and visualized using a fluorescence microscope.

-

Data Analysis: Image analysis software is used to quantify the extent of DNA damage by measuring parameters such as tail length, tail intensity (% DNA in the tail), and tail moment.

Molecular Mechanisms and Signaling Pathways

The genotoxic effects of Aloe Emodin are thought to be mediated through several molecular mechanisms. Understanding these pathways is crucial for risk assessment and for exploring its potential therapeutic applications.

Generation of Reactive Oxygen Species (ROS)

Several studies suggest that Aloe Emodin can induce the production of reactive oxygen species (ROS).[8][12] Excessive ROS can lead to oxidative stress, causing damage to cellular macromolecules, including DNA. This can result in single- and double-strand breaks, as well as oxidative base modifications.

Inhibition of DNA Repair Enzymes

Aloe Emodin has been shown to inhibit the expression of key DNA repair genes.[7][13] By downregulating enzymes involved in DNA repair pathways, Aloe Emodin may potentiate the effects of DNA damage and increase the likelihood of mutations.

Interaction with Topoisomerase II

Some evidence suggests that Aloe Emodin can act as a topoisomerase II inhibitor.[5] Topoisomerase II is an essential enzyme involved in DNA replication and chromosome segregation. Its inhibition can lead to the stabilization of DNA-enzyme cleavage complexes, resulting in DNA strand breaks and chromosomal aberrations.

Signaling Pathways

While primarily studied in the context of its anticancer effects, several signaling pathways modulated by Aloe Emodin are also relevant to genotoxicity.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling pathway is involved in cell proliferation, differentiation, and apoptosis. Aloe Emodin has been shown to modulate this pathway.[14]

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation. Aloe Emodin has been reported to suppress this pathway in some cancer cells.[14]

-

p53 Pathway: The p53 tumor suppressor protein plays a central role in the cellular response to DNA damage, including cell cycle arrest and apoptosis. The interaction of Aloe Emodin with this pathway could influence its genotoxic outcomes.[12]

Visualizations

Experimental Workflow for In Vitro Genotoxicity Testing

Caption: A generalized workflow for in vitro genotoxicity assessment of a test substance.

Potential Mechanisms of Aloe Emodin-Induced Genotoxicity

Caption: Proposed molecular mechanisms leading to Aloe Emodin-induced genotoxicity.

Signaling Pathways Modulated by Aloe Emodin

Caption: Key signaling pathways influenced by Aloe Emodin.

Discussion and Conclusion

The genotoxicity and mutagenicity of Aloe Emodin present a complex picture. The evidence strongly indicates that Aloe Emodin is genotoxic in vitro, capable of inducing mutations, chromosomal aberrations, and DNA strand breaks.[4][5][7] However, the in vivo data are less consistent. While some studies have failed to detect genotoxic effects in bone marrow, others have reported DNA damage in organs such as the liver and kidney, suggesting a potential for organ-specific genotoxicity.[4][6] The discrepancies between in vitro and in vivo results may be attributable to differences in metabolism, detoxification, and bioavailability of Aloe Emodin in whole organisms.

The proposed mechanisms of genotoxicity, including the generation of ROS, inhibition of DNA repair, and interaction with topoisomerase II, provide a plausible basis for the observed effects.[5][7][8] The modulation of key signaling pathways further underscores the complex biological activity of this compound.

For researchers and drug development professionals, these findings have important implications. The in vitro genotoxicity of Aloe Emodin is a significant concern that necessitates careful evaluation in any potential therapeutic application. Further in vivo studies, particularly long-term carcinogenicity bioassays and studies investigating the dose-response relationship in target organs, are warranted to fully characterize its risk profile. The development of derivatives or formulations that retain the therapeutic benefits of Aloe Emodin while minimizing its genotoxic potential could be a promising avenue for future research.

References

- 1. Aloe emodin - Wikipedia [en.wikipedia.org]

- 2. Aloe-emodin: A review of its pharmacology, toxicity, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Genotoxicity of aloeemodin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Genotoxicity of the laxative drug components emodin, aloe-emodin and danthron in mammalian cells: topoisomerase II mediated? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aloe-emodin-induced DNA fragmentation in the mouse in vivo comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Emodin, aloe-emodin and rhein induced DNA damage and inhibited DNA repair gene expression in SCC-4 human tongue cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aloe-emodin induced DNA damage through generation of reactive oxygen species in human lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. F.E.I. – Federazione Erboristi Italiani | Erboristi Professionisti in Italia [feierboristi.org]

- 10. researchgate.net [researchgate.net]

- 11. Aloe-emodin, a hydroxyanthracene derivative, is not genotoxic in an in vivo comet test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ar.iiarjournals.org [ar.iiarjournals.org]

- 14. Advances in Understanding the Role of Aloe Emodin and Targeted Drug Delivery Systems in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Anti-inflammatory Properties of Aloe Emodin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anti-inflammatory properties of Aloe Emodin (AE), an anthraquinone compound found in the rhizomes of plants such as Rheum palmatum and Aloe vera.[1][2][3] Accumulating evidence highlights its potential as a potent anti-inflammatory agent. This document synthesizes key findings on its mechanisms of action, provides detailed experimental protocols, and presents quantitative data from various studies to facilitate further research and development.

Core Mechanisms of Anti-inflammatory Action

In vitro studies have elucidated that Aloe Emodin exerts its anti-inflammatory effects by modulating several key signaling pathways and cellular processes. The primary mechanisms include the inhibition of pro-inflammatory mediators and cytokines, suppression of critical inflammatory signaling cascades like NF-κB and MAPK, and attenuation of the NLRP3 inflammasome.

Inhibition of Pro-inflammatory Mediators and Cytokines

Aloe Emodin has been shown to significantly reduce the production of key molecules that drive inflammatory responses in various cell models, particularly in lipopolysaccharide (LPS)-stimulated macrophages.

-

Nitric Oxide (NO): Aloe Emodin and its derivatives markedly suppress the production of NO, a key inflammatory mediator, in LPS-stimulated RAW264.7 macrophages.[4][5] This is often accompanied by the downregulation of inducible nitric oxide synthase (iNOS) expression at both the mRNA and protein levels.[4][5]

-

Pro-inflammatory Cytokines: The compound effectively inhibits the expression and secretion of major pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[2][4][5][6][7][8] This suppression occurs at the transcriptional level and is a consistent finding across multiple studies.[4][6]

Modulation of Key Signaling Pathways

The anti-inflammatory effects of Aloe Emodin are fundamentally linked to its ability to interfere with intracellular signaling cascades that regulate the expression of inflammatory genes.

-

NF-κB Pathway: Aloe Emodin is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][4][9] It prevents the degradation of IκBα (inhibitor of NF-κB alpha), which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[4] This sequesters NF-κB in the cytoplasm, preventing it from activating the transcription of target pro-inflammatory genes.

-

MAPK Pathway: The compound also modulates the Mitogen-Activated Protein Kinase (MAPK) pathway. It has been shown to inhibit the phosphorylation of key MAPK members, including extracellular signal-regulated kinase (ERK), p38, and c-Jun NH2-terminal kinase (JNK).[4][9][10] By inhibiting these kinases, Aloe Emodin disrupts the downstream signaling that leads to inflammatory responses.

-

PI3K/Akt Pathway: Evidence suggests that Aloe Emodin can also suppress the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is involved in inflammatory processes.[2][4][11]

Inhibition of NLRP3 Inflammasome

Recent studies have highlighted Aloe Emodin's ability to inhibit the NOD-like receptor protein 3 (NLRP3) inflammasome, a multi-protein complex critical for the activation of caspase-1 and the maturation of pro-inflammatory cytokines IL-1β and IL-18.[12][13][14] Aloe Emodin has been shown to suppress NLRP3 inflammasome activation, thereby reducing the release of these potent cytokines.[12][13] In some models, this is achieved by promoting the ubiquitination of NLRP3, which marks it for degradation.[13]

Quantitative Data Summary

The following tables summarize the quantitative effects of Aloe Emodin on various inflammatory markers as reported in in vitro studies.

Table 1: Effect of Aloe Emodin on Pro-inflammatory Cytokine Production

| Cell Line | Inducer | Aloe Emodin Conc. (µM) | Cytokine | Inhibition / Reduction | Reference |

| RAW264.7 | LPS | 300 | IL-6, IL-1β, TNF-α | Significant inhibition (p < 0.05) | [6] |

| RAW264.7 | LPS | Not specified | IL-6, IL-1β | Marked suppression | [4] |

| 3T3-L1 Adipocytes | LPS | 0-20 | TNF-α, IL-6, MCP-1 | Dose-dependent decrease in mRNA | [7] |

| Rat Leukocytes | - | Not specified | IL-1β, TNF-α | Increased levels | [3][15] |

Note: One study reported an increase in cytokines in unstimulated rat leukocytes, which contrasts with the inhibitory effects seen in inflammation-induced models.[3][15]

Table 2: Effect of Aloe Emodin Derivatives on Nitric Oxide (NO) Production

| Cell Line | Inducer | Compound | IC₅₀ (µM) | Reference |

| RAW264.7 | LPS | Aloe-emodin derivative (2i) | 3.15 | [5] |

Table 3: Effect of Aloe Emodin on Signaling Pathways

| Cell Line | Inducer | Pathway Component | Effect | Reference |

| RAW264.7 | LPS | IκBα degradation | Suppression | [4] |

| RAW264.7 | LPS | p-ERK, p-p38, p-JNK | Suppression | [4] |

| RAW264.7 | LPS | p-Akt | Suppression | [4] |

| MECs | Angiotensin II | NLRP3 Inflammasome | Inhibition of formation and activation | [13] |

Visualizing Molecular Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by Aloe Emodin and a typical experimental workflow.

Signaling Pathway Diagrams

Caption: Aloe Emodin inhibits NF-κB activation by preventing IκBα degradation.

Caption: Aloe Emodin suppresses the phosphorylation of p38, JNK, and ERK.

Caption: Aloe Emodin inhibits NLRP3 inflammasome activation and assembly.

Experimental Workflow Diagram

Caption: A typical workflow for assessing Aloe Emodin's in vitro effects.

Detailed Experimental Protocols

This section outlines standardized methodologies for investigating the anti-inflammatory effects of Aloe Emodin in vitro, based on protocols commonly cited in the literature.[4][16]

Cell Culture and Maintenance

-

Cell Line: RAW264.7 murine macrophage cell line is predominantly used.

-

Medium: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere.

Induction of Inflammatory Response

-

Stimulant: Lipopolysaccharide (LPS) from E. coli is the most common inflammatory stimulant, typically used at a final concentration of 1 µg/mL.[16]

-

Procedure:

-

Seed RAW264.7 cells in appropriate culture plates (e.g., 96-well for viability/NO assays, 6-well for protein/RNA extraction) at a density of approximately 1 x 10⁵ to 5 x 10⁵ cells/mL. Allow cells to adhere for 24 hours.

-

Remove the existing medium.

-

Add fresh medium containing various concentrations of Aloe Emodin (typically ranging from 1 to 50 µM). A vehicle control (DMSO) should be included. Incubate for a pre-treatment period (e.g., 1-2 hours).

-

Add LPS (1 µg/mL) to the wells to induce inflammation.

-

Incubate for the desired period (e.g., 24 hours for cytokine/NO measurement).

-

Key Measurement Assays

It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

-

Protocol (MTT):

-

After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well of a 96-well plate.[16]

-

Incubate for 2-4 hours at 37°C until formazan crystals form.[16]

-

Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the crystals.[16]

-

Measure the absorbance at 570 nm using a microplate reader.[16]

-

This assay quantifies nitrite, a stable product of NO, in the cell culture supernatant.

-

Protocol:

-

Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.[16]

-

Add 50 µL of Griess Reagent A (e.g., sulfanilamide solution) and incubate for 5-10 minutes at room temperature, protected from light.[16]

-

Add 50 µL of Griess Reagent B (e.g., NED solution).

-

Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.

-

-

Protocol:

-

Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β).

-

Follow the manufacturer's instructions, which typically involve incubating cell culture supernatants in antibody-coated plates, followed by detection with a secondary antibody and substrate.

-

Measure absorbance and calculate cytokine concentrations based on a standard curve.

-

This technique is used to measure the levels of key signaling proteins (e.g., iNOS, p-p65, p-ERK).

-

Protocol:

-

Lyse the treated cells in RIPA buffer with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA) and incubate with primary antibodies specific to the target proteins overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Conclusion

The in vitro evidence strongly supports the anti-inflammatory properties of Aloe Emodin. Its ability to concurrently inhibit the NF-κB, MAPK, and NLRP3 inflammasome pathways underscores its potential as a multi-target therapeutic agent for inflammatory conditions. The data and protocols presented in this guide offer a robust framework for researchers and drug development professionals to further explore and validate the therapeutic applications of this promising natural compound.

References

- 1. karger.com [karger.com]

- 2. Frontiers | Exploring the mechanism of aloe-emodin in the treatment of liver cancer through network pharmacology and cell experiments [frontiersin.org]

- 3. iv.iiarjournals.org [iv.iiarjournals.org]

- 4. Aloe-emodin from rhubarb (Rheum rhabarbarum) inhibits lipopolysaccharide-induced inflammatory responses in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and anti-inflammatory evaluation of aloe-emodin derivatives as potential modulators of Akt, NF-κB and JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aloe-Emodin Ameliorates Cecal Ligation and Puncture-Induced Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Aloe emodin promotes mucosal healing by modifying the differentiation fate of enteroendocrine cells via regulating cellular free fatty acid sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Emodin and aloe-emodin, two potential molecules in regulating cell migration of skin cells through the MAP kinase pathway and affecting Caenorhabditis elegans thermotolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aloe-Emodin Suppresses Oxidative Stress and Inflammation via a PI3K-Dependent Mechanism in a Murine Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Aloe-emodin alleviates cerebral ischemia-reperfusion injury by regulating microglial polarization and pyroptosis through inhibition of NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Aloe emodin relieves Ang II-induced endothelial junction dysfunction via promoting ubiquitination mediated NLRP3 inflammasome inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Aloe-Emodin Derivative, an Anthraquinone Compound, Attenuates Pyroptosis by Targeting NLRP3 Inflammasome in Diabetic Cardiomyopathy [mdpi.com]

- 15. Aloe-emodin affects the levels of cytokines and functions of leukocytes from Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of 2-Hydroxy-3-(Hydroxymethyl)Anthraquinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and biological evaluation of 2-Hydroxy-3-(Hydroxymethyl)Anthraquinone derivatives. While this specific substitution pattern is not extensively documented, the protocols and principles outlined herein are based on well-established methods for the synthesis and analysis of closely related and pharmacologically significant hydroxyanthraquinones, such as aloe-emodin (1,8-dihydroxy-3-(hydroxymethyl)anthraquinone) and its analogues.[1][2][3][4][5] These compounds are of significant interest in drug development due to their broad range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[3][6][7][8][9]

I. Synthetic Strategies

The synthesis of 2-Hydroxy-3-(Hydroxymethyl)Anthraquinone derivatives can be approached through several established routes for anthraquinone core formation and subsequent functional group modifications. Common starting materials include phthalic anhydride and substituted benzenes, which undergo Friedel-Crafts acylation followed by cyclization.[10][11][12] Alternatively, functionalized anthraquinones can be modified through nucleophilic substitution, coupling reactions, or side-chain manipulations.[13][14]

Protocol 1: General Synthesis of a Hydroxymethylated Anthraquinone Derivative

This protocol outlines a general two-step procedure adaptable for the synthesis of various hydroxylated and hydroxymethylated anthraquinones, starting from a suitably substituted phthalic anhydride and a substituted benzene, followed by functional group modification.

Step 1: Friedel-Crafts Acylation and Cyclization

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted phthalic anhydride (1 equivalent) and a substituted benzene (1.1 equivalents) in a suitable solvent such as nitrobenzene or in the absence of a solvent using a Lewis acid catalyst.

-

Catalyst Addition: Carefully add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) or alum (KAl(SO₄)₂·12H₂O), portion-wise to the reaction mixture.[10]

-

Heating: Heat the reaction mixture to the appropriate temperature (typically ranging from 80°C to 180°C) and maintain for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture and carefully pour it into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Isolation: Filter the resulting precipitate, wash with water until neutral, and dry to obtain the crude anthraquinone product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography.